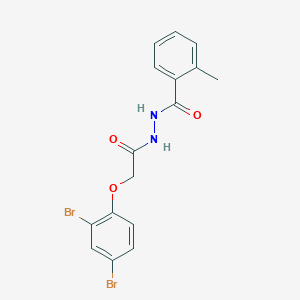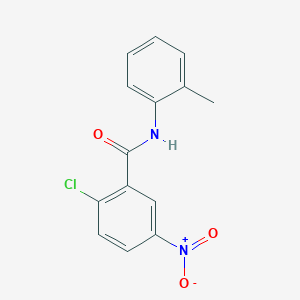![molecular formula C13H15NO5 B11995542 Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11995542.png)
Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate is an organic compound with the molecular formula C13H15NO5. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group, an oxo group, and an acetylamino group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to form ethyl 4-nitrobenzoate.
Reduction: The nitro group in ethyl 4-nitrobenzoate is reduced to form ethyl 4-aminobenzoate.
Acylation: Ethyl 4-aminobenzoate is then acylated with ethoxyacetyl chloride to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of ethyl 4-{[carboxy(oxo)acetyl]amino}benzoate.
Reduction: Formation of ethyl 4-{[hydroxy(oxo)acetyl]amino}benzoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The presence of the ethoxy and oxo groups allows it to form hydrogen bonds and interact with active sites of target proteins, leading to its biological effects.
Comparison with Similar Compounds
Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate can be compared with other similar compounds such as:
Ethyl 4-amino benzoate: Lacks the ethoxy and oxo groups, resulting in different chemical properties and reactivity.
Ethyl 4-{[methyl(oxo)acetyl]amino}benzoate: Contains a methyl group instead of an ethoxy group, leading to variations in its biological activity and applications.
Ethyl 4-{[phenyl(oxo)acetyl]amino}benzoate:
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 4-[(2-ethoxy-2-oxoacetyl)amino]benzoate |
InChI |
InChI=1S/C13H15NO5/c1-3-18-12(16)9-5-7-10(8-6-9)14-11(15)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
FLZPXHQPMBSEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B11995461.png)


![5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11995483.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995489.png)
![3-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11995501.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995509.png)

![3-Aminodibenzo[b,d]furan-2-ol](/img/structure/B11995534.png)



![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)
![6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995556.png)
